molecular formula C20H17FN2O B5835370 N-(diphenylmethyl)-N'-(4-fluorophenyl)urea CAS No. 333444-08-9

N-(diphenylmethyl)-N'-(4-fluorophenyl)urea

Cat. No.: B5835370
CAS No.: 333444-08-9
M. Wt: 320.4 g/mol
InChI Key: MAYDFCJISPPVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(diphenylmethyl)-N'-(4-fluorophenyl)urea, commonly known as DPFU, is a chemical compound with potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents like chloroform and methanol. DPFU is a type of urea derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of DPFU is not fully understood. However, it has been suggested that it inhibits the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. DPFU may also inhibit the activity of enzymes like topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
DPFU has been shown to have both biochemical and physiological effects. In vitro studies have shown that DPFU inhibits the growth of cancer cells, reduces the production of pro-inflammatory cytokines, and inhibits the activity of enzymes like topoisomerase II. In vivo studies have shown that DPFU reduces tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using DPFU in lab experiments is its potential as a candidate for the development of anti-cancer drugs. Another advantage is its potential as an anti-inflammatory agent. However, there are limitations to using DPFU in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on DPFU. One direction is the development of DPFU-based anti-cancer drugs. Another direction is the investigation of DPFU's potential as an anti-inflammatory agent. Further studies are also needed to fully understand its mechanism of action and potential toxicity. Additionally, DPFU could be studied for its potential applications in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, DPFU is a chemical compound with potential applications in scientific research, especially in the field of medicinal chemistry. It can be synthesized using different methods and has been studied for its ability to inhibit the growth of cancer cells and reduce inflammation. While there are limitations to using DPFU in lab experiments, it has potential as a candidate for the development of anti-cancer drugs and as an anti-inflammatory agent. Further research is needed to fully understand its mechanism of action and potential toxicity, as well as its potential applications in other fields.

Synthesis Methods

DPFU can be synthesized using different methods, including the reaction of diphenylmethylamine with 4-fluorophenyl isocyanate in the presence of a catalyst like triethylamine. Another method involves the reaction of diphenylmethylamine with 4-fluorophenyl isocyanate in the presence of a solvent like acetonitrile. DPFU can also be synthesized using the reaction of diphenylmethylamine with 4-fluorophenyl isocyanate in the presence of a base like sodium hydroxide.

Scientific Research Applications

DPFU has potential applications in scientific research, especially in the field of medicinal chemistry. It has been studied for its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of anti-cancer drugs. DPFU has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.

Properties

IUPAC Name

1-benzhydryl-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O/c21-17-11-13-18(14-12-17)22-20(24)23-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYDFCJISPPVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354978
Record name Urea, N-(diphenylmethyl)-N'-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333444-08-9
Record name Urea, N-(diphenylmethyl)-N'-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.